2-甲氧基-4,6-双(三氟甲基)苯甲酸

描述

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is an organic compound used as an intermediate in synthesis . It is also used as a pharmaceutical intermediate .

Molecular Structure Analysis

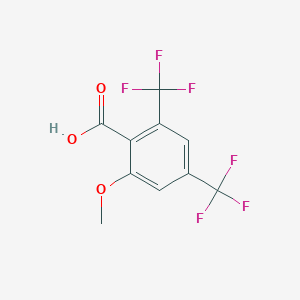

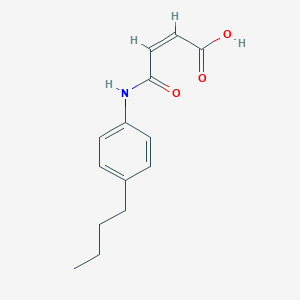

The molecular formula of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is C10H6F6O3 . The InChI code is 1S/C10H6F6O3/c1-19-6-3-4 (9 (11,12)13)2-5 (10 (14,15)16)7 (6)8 (17)18/h2-3H,1H3, (H,17,18) .Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is 288.15 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The exact mass and monoisotopic mass are 288.02211302 g/mol .科学研究应用

金属卟啉合成

2017 年,研究证明了 2-甲氧基-4,6-双(三氟甲基)苯甲酸在无金属和金属卟啉合成中的应用。这涉及用该酸酯化 MgPz,然后与各种金属醋酸盐反应生成金属卟啉,这在材料科学和催化等领域很重要 (Gonca,2017).

纳滤膜开发

2012 年的一项研究在新型磺化薄膜复合纳滤膜的开发中使用了 2-甲氧基-4,6-双(三氟甲基)苯甲酸衍生物。这些膜表现出增加的水通量,证明了该酸在提高水处理技术效率方面的潜力 (Liu 等人,2012).

氢烷氧基化催化

2013 年的研究探索了 2-甲氧基-4,6-双(三氟甲基)苯甲酸衍生物在铑(I)二羰基配合物催化的氢烷氧基化过程中的应用。这项研究提供了对反应区域选择性的见解,与合成化学应用相关 (Man 等人,2013).

OLEDs 开发

2019 年的一项研究证明了该酸在合成红色铱(III)配合物中的应用,然后将这些配合物应用于有机发光二极管 (OLED) 中。该研究强调了这些配合物在提高 OLED 性能方面的潜力 (Su 和 Zheng,2019).

钯基芳基磺酸膦催化剂

2007 年,研究人员在形成用于共聚合过程的钯基芳基磺酸膦催化剂时使用了 2-甲氧基-4,6-双(三氟甲基)苯甲酸。该应用在聚合物化学领域至关重要 (Skupov 等人,2007).

安全和危害

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a solid at room temperature . It has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (if in eyes), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do) .

作用机制

Target of Action

It’s known that this compound is used as an organic intermediate in synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the chemical reaction.

Mode of Action

It’s known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this context, the compound may interact with its targets through oxidative addition and transmetalation .

Biochemical Pathways

Given its use in suzuki–miyaura coupling , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

Given its use in chemical synthesis , it can be inferred that the compound plays a role in the formation of new molecules, which could have various effects depending on the specific context of the reaction.

Action Environment

Like many chemical reactions, the suzuki–miyaura coupling in which this compound is used may be influenced by factors such as temperature, ph, and the presence of a catalyst .

属性

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWWKGJYKXFWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372418 | |

| Record name | 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid | |

CAS RN |

180134-15-0 | |

| Record name | 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid contribute to the properties of the synthesized porphyrazines?

A1: In the study, 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid acts as a bulky, electron-withdrawing substituent when esterified to the periphery of a magnesium porphyrazine core []. This modification significantly influences the final properties of both the metal-free and metallo-porphyrazines.

Q2: What spectroscopic techniques were employed to confirm the successful incorporation of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid into the porphyrazine structure?

A2: The successful esterification of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid and the formation of the target porphyrazines were confirmed using a combination of spectroscopic techniques []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)

![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)

![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)